Product packaging for 7-Fluoro-2'-deoxytubercidin(Cat. No.:)

7-Fluoro-2'-deoxytubercidin

Cat. No.: B13922773
M. Wt: 268.24 g/mol
InChI Key: JAUILBSAMNYPFI-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2'-deoxytubercidin is a chemically modified nucleoside analog designed for advanced research in nucleic acid chemistry and molecular biology. As a derivative of the 7-deazapurine family, this compound features a strategic fluorine substitution at the 7-position of the nucleobase. The introduction of halogen atoms like fluorine or bromine to the 7-position of 7-deazapurine moieties is a established strategy to alter the physical and biological properties of nucleosides. Such modifications are known to increase the polarizability of the nucleobase, which can enhance base-stacking interactions and potentially stabilize duplex structures in DNA, making this compound a valuable tool for studying nucleic acid stability and conformation. In research applications, this compound serves as a critical probe for investigating nucleoside conformation and function. The presence of the fluorine atom is expected to influence the sugar pucker equilibrium and the anti conformation of the N-glycosylic bond, factors that are crucial for understanding how nucleosides are recognized and processed by cellular enzymes. Furthermore, related fluorinated nucleoside analogs are explored for their potential biological activities in various research fields, highlighting the broader significance of such compounds. Researchers can utilize this compound to study DNA-protein interactions, enzyme mechanisms involving nucleoside processing, and the fundamental principles of nucleic acid architecture. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FN4O3 B13922773 7-Fluoro-2'-deoxytubercidin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13FN4O3

Molecular Weight

268.24 g/mol

IUPAC Name

(2R,3S,5R)-5-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H13FN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1

InChI Key

JAUILBSAMNYPFI-XLPZGREQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)F)CO)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 7 Fluoro 2 Deoxytubercidin

Strategies for Convergent Nucleoside Synthesis

Convergent synthesis, where the nucleobase and sugar moieties are prepared separately and then coupled, is the predominant approach for creating 7-Fluoro-2'-deoxytubercidin and related compounds. nih.gov This strategy offers greater flexibility and efficiency compared to divergent methods that modify an existing nucleoside. nih.gov

Vorbrüggen Glycosylation Approaches

The Vorbrüggen glycosylation, or silyl-Hilbert-Johnson reaction, is a cornerstone of modern nucleoside synthesis. mdpi.comwikipedia.org This method typically involves the reaction of a silylated heterocyclic base with an acylated sugar derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.orgacs.org A key advantage of this approach is the high β-stereoselectivity achieved when using acyl-protected sugars, due to the neighboring group participation of the 2'-O-acyl group. nih.gov

However, the reactivity of 7-deazapurines in Vorbrüggen glycosylations can be lower compared to purines and pyrimidines. mdpi.com To overcome this, modifications such as using electro-withdrawing groups at the 5-position of the pyrrolo[2,3-d]pyrimidine core have been shown to improve reaction yields. mdpi.com Despite its challenges, Vorbrüggen glycosylation remains a preferred method for many complex nucleoside syntheses due to its reliability and stereochemical control. imtm.czcuni.cz For instance, the synthesis of quinolino-fused 7-deazapurine ribonucleosides successfully employed Vorbrüggen conditions to obtain the desired β-anomer. imtm.cz

ReactantsCatalyst/ConditionsProductYieldReference
Silylated 6-chloro-7-iodo-7-deazapurine and perbenzoylated 2-methyl-riboseTMSOTf, BSAβ-6-chloro-7-iodo-7-deazapurine ribonucleoside48% (initially low, improved from ~20%) frontiersin.org
6-Chloro-7-iodo-7-deazapurine and 1-α-/β-O-acetyl-2,3,5-tri-O-benzoyl-D-riboseVorbrüggen conditionsβ-6-chloro-7-iodo-7-deazapurine ribonucleosideNot specified nih.gov
Quinolino-fused 7-deazapurine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranoseTMSOTf, BSAβ-anomer of quinolino-fused ribonucleoside52% acs.org

Nucleobase Anion Glycosylation Procedures

Nucleobase anion glycosylation presents an alternative to the Vorbrüggen method. seela.net This procedure involves deprotonating the nucleobase with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to form a nucleophilic anion. seela.netacs.org This anion then reacts with a sugar halide, like 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride. seela.net The use of a phase-transfer catalyst, such as tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1), can facilitate the reaction. seela.net

This method is particularly useful for the synthesis of 7-deazapurine nucleosides as it is regioselective for the pyrrole (B145914) nitrogen (N-7) and stereoselective for the formation of the β-anomer. researchgate.net It has been successfully employed in the synthesis of various 7-halogenated 7-deazapurine 2'-deoxyribonucleosides. seela.netresearchgate.net However, this protocol can have drawbacks, including lower yields and a higher consumption of the nucleobase compared to the Silyl-Hilbert-Johnson reaction under certain conditions. seela.net

NucleobaseSugar DonorConditionsProductYieldReference
2,6-dichloro-7-deazapurine derivatives2-deoxy-3,5-di-O-(4-toluoyl)-α-d-erythro-pentofuranosyl chloridePowdered KOH/TDA-1, MeCNProtected 7-halogenated 7-deazapurine 2'-deoxyribonucleosidesNot specified seela.net
2-pivaloylamino-6-chloro-7-fluoro-7-deazapurine3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromideNot specifiedProtected β-D-nucleosideNot specified researchgate.net
Quinolino-fused 7-deazapurineIn situ generated halogenose from 2,3-O-isopropylidene-5-O-tert-butyldimethylsilyl-D-ribofuranoseKOH, TDA-1Mixture of α and β anomers29% (total) imtm.cz

Stereoselective Glycosylation Methods

Achieving high stereoselectivity, specifically the formation of the biologically active β-anomer, is a critical challenge in nucleoside synthesis. In Vorbrüggen glycosylations, the C2-acyl protecting group on the sugar moiety directs the incoming nucleobase to the β-face of the furanose ring through anchimeric assistance, leading to almost exclusive formation of the β-nucleoside. nih.gov

For nucleobase anion glycosylation, the use of stereochemically defined α-halogenoses, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride, is crucial for achieving high β-selectivity. researchgate.net The reaction proceeds via an SN2-like mechanism, resulting in the inversion of configuration at the anomeric center. beilstein-journals.org This approach has proven to be highly stereoselective for the synthesis of β-2'-deoxynucleosides of 7-deazapurines. researchgate.net

Introduction of Fluorine and Other Halogen Substituents

The introduction of fluorine and other halogens into the 7-deazapurine scaffold is a key modification strategy. These substituents can significantly alter the electronic properties and biological activity of the resulting nucleosides.

Regioselective Halogenation at the 7-Position

The 7-position of the 7-deazapurine ring system is susceptible to electrophilic halogenation. seela.netresearchgate.net This can be achieved either by direct halogenation of a pre-formed nucleoside or by halogenating the nucleobase prior to glycosylation. seela.netthieme-connect.com The latter approach is often preferred as it can be more efficient. seela.net

Reagents such as N-halosuccinimides (NCS, NBS, NIS) are commonly used to introduce chlorine, bromine, and iodine, respectively, at the 7-position. seela.net For the introduction of fluorine, electrophilic fluorinating agents like Selectfluor are employed. seela.netresearchgate.net The reaction conditions for these halogenations are typically mild, and the reactions are often highly regioselective for the 7-position. seela.net For example, treatment of 2,6-dichloro-7-deaza-9H-purine with Selectfluor yields the 7-fluoro derivative, although the 7-chloro compound can be formed as a byproduct. seela.net

SubstrateReagentProductYieldReference
2,6-dichloro-7-deazapurineSelectfluor2,6-dichloro-7-fluoro-7-deaza-9H-purineNot specified (mixture with 7-chloro byproduct) seela.net
2,6-dichloro-7-deazapurineN-chlorosuccinimide (NCS)2,6,7-trichloro-7-deazapurine87% seela.net
2,6-dichloro-7-deazapurineN-bromosuccinimide (NBS)7-bromo-2,6-dichloro-7-deazapurine76% seela.net
2,6-dichloro-7-deazapurineN-iodosuccinimide (NIS)2,6-dichloro-7-iodo-7-deazapurine66% seela.net

Synthesis of 2'-Fluoro- and 3'-Fluoro-Sugar Derivatives

The synthesis of nucleosides with fluorine at the 2' or 3' position of the sugar moiety requires the preparation of the corresponding fluoro-sugar. These syntheses can be challenging and often involve multi-step sequences. One common approach is to use a pre-existing sugar and introduce the fluorine atom via nucleophilic substitution with a fluoride (B91410) source. nih.gov

For the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl nucleosides, 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide is a key intermediate. researchgate.netresearchgate.netnih.gov This fluoro-sugar can then be coupled with a nucleobase using methods like nucleobase anion glycosylation to afford the desired 2'-fluoro-nucleoside. researchgate.netnih.gov The synthesis of 3'-fluoro derivatives can be achieved through methods such as Barton deoxygenation or elimination of sugar hydroxyl groups from 2'-deoxy or 3'-deoxyribonucleosides. researchgate.net The introduction of a 3'-fluoro substituent has been explored in 7-deazapurine nucleosides, showing that this modification is promising. acs.org

Modifications of the Deoxyribose Sugar Moiety

Alterations to the furanose ring of this compound are primarily pursued to influence the nucleoside's conformation, metabolic stability, and interaction with enzymatic targets. Key strategies include the introduction of substituents at the 2'- and 3'-positions and the synthesis of dideoxy, acyclic, or other ring-modified analogues.

The introduction of a methyl group at the 2'-carbon or the removal of the hydroxyl group at the 3'-carbon represents a key synthetic challenge designed to modulate the sugar pucker and steric profile of the nucleoside.

Research has detailed the synthesis of 2'-C-methyl analogues, which often begins with a protected tubercidin (B1682034) derivative. A common route involves the oxidation of the 2'-hydroxyl group to a ketone, followed by a Grignard reaction using methylmagnesium bromide to install the 2'-C-methyl group. This reaction typically yields a mixture of stereoisomers (ribo and xylo configurations) that require careful chromatographic separation. Subsequent fluorination of the base and deprotection steps yield the target 2'-C-methyl-7-fluoro-2'-deoxytubercidin analogues [2, 11].

The synthesis of 3'-deoxy analogues often employs a Barton-McCombie deoxygenation reaction on a suitably protected this compound precursor. This process involves converting the 3'-hydroxyl group into a thiocarbonyl derivative, such as a xanthate ester, followed by radical-mediated reduction using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) to remove the functional group and yield the 3'-deoxy product [9, 12].

Table 1. Summary of Selected Sugar-Modified Analogues
Analogue ClassKey ModificationCommon Synthetic StrategyKey ReagentsReferences
2'-C-Methylated NucleosideAddition of -CH₃ at C2'Oxidation of 2'-OH to ketone, followed by Grignard reactionDess-Martin periodinane, CH₃MgBr,
3'-Deoxy NucleosideRemoval of -OH at C3'Barton-McCombie deoxygenationNaH, CS₂, CH₃I, Bu₃SnH, AIBN,

The synthesis of 2',3'-dideoxyribonucleoside (ddN) analogues of this compound is of significant chemical interest. These compounds lack hydroxyl groups at both the 2' and 3' positions, a structural feature known to act as a chain terminator in nucleic acid polymerization.

One established synthetic route involves the glycosylation of the pre-formed 7-fluoro-7-deazapurine base with a protected 2,3-dideoxyribose derivative. The sugar component is typically activated as a glycosyl halide or acetate. The coupling reaction, often catalyzed by a Lewis acid, forms the crucial N-glycosidic bond. Subsequent removal of protecting groups from the sugar and the base yields the final 2',3'-dideoxy-7-fluoro-tubercidin [5, 6].

An alternative approach starts from this compound itself. The 3'-hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate). This is followed by a reduction step, or an elimination-reduction sequence, to remove the 3'-functionality and generate the dideoxy structure. Careful control of reaction conditions is necessary to avoid degradation of the sensitive N-glycosidic bond .

To explore conformational flexibility and alternative binding modes, acyclic nucleoside analogues have been prepared. The synthesis of these compounds involves chemically cleaving the furanose ring of a this compound precursor. A typical method is the oxidative cleavage of the C2'-C3' bond of a diol precursor using sodium periodate (B1199274) (NaIO₄). This reaction forms a transient dialdehyde, which can be subsequently reduced with a hydride reagent like sodium borohydride (B1222165) (NaBH₄) to yield an acyclic diol (seco-nucleoside). This acyclic scaffold can be further functionalized, for instance, by conversion into phosphonate (B1237965) derivatives to generate acyclic nucleoside phosphonates (ANPs).

Heterocycle Modifications and Analogue Preparation

Modifying the electronic and steric properties of the 7-fluoro-7-deazapurine heterocycle is a central strategy for generating diverse analogues. Key efforts have focused on substitutions at the 2- and 6-positions and the construction of larger, fused-ring systems.

The introduction of various functional groups at the C2 and C6 positions of the pyrrolopyrimidine core significantly alters the hydrogen bonding capacity and electronic distribution of the molecule.

The synthesis of these analogues often begins with a common intermediate, such as 2,6-dichloro-7-deazapurine, which is then coupled to a protected deoxyribose sugar. The chlorine atoms serve as versatile handles for subsequent nucleophilic aromatic substitution (SNAr) reactions. For example:

6-Amino Analogues: Treatment with ammonia (B1221849) or a protected amine source selectively displaces the more reactive C6-chloro group to install an amino function, leading to the core structure of tubercidin analogues .

2-Amino-6-chloro Analogues: By carefully controlling reaction conditions, the C6-chloro can be substituted while retaining the C2-chloro, which can then be subjected to further reactions.

2-Halo Analogues: The 2-amino group of 7-deazaguanine (B613801) derivatives can be converted into other halogens (Cl, Br, I) via a Sandmeyer reaction, which involves diazotization with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) halide salt [5, 13].

Table 2. Synthetic Transformations at the C2 and C6 Positions
Starting MoietyTarget PositionReaction TypeKey ReagentsResulting Functional GroupReferences
6-Chloropurine derivativeC6Nucleophilic Aromatic SubstitutionNH₃ or R-NH₂Amino (-NH₂)
2-Amino-6-chloro derivativeC2Sandmeyer ReactionNaNO₂, HBr, CuBrBromo (-Br)
2-Amino-6-chloro derivativeC2Sandmeyer ReactionNaNO₂, HCl, CuClChloro (-Cl)
2,6-Dichloro derivativeC6Nucleophilic Aromatic SubstitutionNaOCH₃Methoxy (-OCH₃)

To create more rigid and structurally complex analogues, synthetic efforts have been directed toward fusing additional rings onto the 7-deazapurine core. These "expanded" nucleosides can offer unique stacking interactions and shape complementarity with biological targets.

One reported strategy involves the synthesis of a tetracyclic system by constructing a new ring fused at the C1 and C2 positions of the pyrrolopyrimidine nucleus. This has been achieved by starting with a 2-amino-7-deazapurine nucleoside precursor that is functionalized at the N1 position with a two-carbon electrophile, such as 2-bromoacetaldehyde diethyl acetal. Subsequent intramolecular cyclization under acidic conditions, akin to a Pictet-Spengler or Fischer indole-type reaction, forges the new ring, leading to a rigid, planar polycyclic aromatic system [13, 14]. These multi-step syntheses require careful management of protecting groups on both the sugar and the evolving heterocyclic core to achieve the desired tetracyclic architecture.

Preparation of Phosphoramidate (B1195095) Prodrugs and Triphosphates

The biological activity of nucleoside analogues is contingent on their conversion to the corresponding 5'-triphosphate form, which can then be recognized by viral or cellular polymerases. However, the initial phosphorylation step, catalyzed by cellular kinases, can be inefficient and rate-limiting. To bypass this dependence on initial enzymatic phosphorylation, two primary strategies are employed: the synthesis of phosphoramidate prodrugs (ProTides) and the direct chemical synthesis of the 5'-triphosphates.

Phosphoramidate Prodrugs (ProTides)

The ProTide approach involves masking the 5'-monophosphate of a nucleoside analogue as a phosphoramidate. This modification renders the molecule more lipophilic, facilitating its passive diffusion across cell membranes. Once inside the cell, the ProTide is metabolized by cellular enzymes, such as cathepsin A and histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), to release the 5'-monophosphate, which is then further phosphorylated to the active triphosphate.

The synthesis of phosphoramidate prodrugs of 7-deazapurine nucleosides, including analogues of this compound, generally involves the reaction of the parent nucleoside with a phosphoramidate reagent. A common method employs an aryl (often phenyl) phosphoramidate derivative carrying an amino acid ester (typically an L-alanine alkyl ester).

A general synthetic route, based on methodologies for structurally similar 7-deazapurine nucleosides, is depicted below. The 3'-hydroxyl group of this compound is often protected, for instance with a benzoyl group, prior to the phosphoramidation reaction. The nucleoside is then reacted with a phenyl (L-alaninyl-alkyl-ester) phosphorochloridate in the presence of a base, such as N-methylimidazole (NMI), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

While specific data for this compound is not extensively published, research on related compounds such as 7-trifluoromethyl-7-deazapurine ribonucleoside analogues provides insight into the typical reagents and conditions. cuni.cz For these related compounds, the ProTide synthesis was achieved by reacting the nucleoside with phenyl(methoxy-L-alaninyl) phosphorochloridate.

Table 1: Representative Phosphoramidate Prodrug Synthesis of a 7-Deazapurine Nucleoside Analogue

Starting Material Reagent Base Solvent Product

This table is illustrative and based on the synthesis of related compounds. nih.gov

5'-Triphosphates

The direct chemical synthesis of the 5'-triphosphate of this compound is essential for in vitro biochemical assays, such as polymerase inhibition studies. A widely used method for the synthesis of nucleoside triphosphates is the one-pot procedure developed by Ludwig and Eckstein.

This method involves the initial formation of the 5'-monophosphate, followed by conversion to the triphosphate. Typically, the nucleoside is reacted with phosphorus oxychloride (POCl₃) in a phosphate (B84403) solvent, such as trimethyl phosphate, at low temperature. This reaction yields the dichlorophosphoryl intermediate, which is not isolated. Subsequently, a solution of pyrophosphate, usually as a tributylammonium (B8510715) salt ((Bu₃N)₂H₂P₂O₇), and tributylamine (B1682462) is added to the reaction mixture. This step forms the triphosphate. The reaction is then quenched, and the final product is purified by ion-exchange chromatography. nih.gov

Research on the synthesis of 5'-triphosphates of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides has demonstrated the utility of this approach. nih.gov The unprotected nucleoside is treated with POCl₃ in trimethyl phosphate, followed by reaction with tributylammonium pyrophosphate and tributylamine to afford the desired 5'-triphosphate. nih.gov This methodology is directly applicable to the synthesis of this compound-5'-triphosphate.

Table 2: General Conditions for the Synthesis of a 7-Deazapurine Nucleoside 5'-Triphosphate

Step Reagents Solvent Temperature
1. Monophosphorylation Phosphorus oxychloride (POCl₃) Trimethyl phosphate 0 °C
2. Triphosphorylation Tributylammonium pyrophosphate, Tributylamine - Room Temperature

This table outlines the general Ludwig-Eckstein procedure as applied to related 7-deazapurine nucleosides. nih.gov

The successful synthesis of these derivatives is crucial for the comprehensive biological evaluation of this compound, enabling both cellular activity studies through the ProTide approach and direct enzymatic inhibition assays with the 5'-triphosphate.

Biological Activities and Preclinical Efficacy Studies

Antiviral Activity Investigations

Activity against Hepatitis C Virus (HCV) Replication

A series of novel α- and β-D-2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleoside analogs, which includes structures related to 7-Fluoro-2'-deoxytubercidin, have been synthesized and evaluated for their in vitro antiviral activity against the Hepatitis C Virus (HCV). nih.gov

Initial studies revealed that several of these 7-deazapurine nucleoside analogs demonstrated only modest anti-HCV activity in replicon systems. nih.gov Further investigation into the mechanism of action showed that while the nucleoside forms had limited efficacy, their corresponding 5'-triphosphate forms were potent inhibitors of both wild-type and S282T mutant HCV polymerases. nih.gov

Cellular pharmacology studies conducted in Huh-7 cells, a human liver carcinoma cell line, indicated that the 5′-triphosphates were not formed in significant amounts from either the parent nucleoside or their phosphoramidate (B1195095) prodrugs. nih.gov This suggests that the lack of substantial anti-HCV activity in cell-based assays is due to insufficient intracellular phosphorylation of the compounds. nih.gov

Activity against Human Immunodeficiency Virus (HIV)

Within the same series of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleoside analogs, an evaluation of anti-HIV-1 activity was also conducted. nih.gov The research identified that an unusual α-anomer of a 7-carbomethoxyvinyl substituted nucleoside exhibited good activity against HIV-1. nih.gov This specific analog demonstrated a 50% effective concentration (EC₅₀) of 0.71 ± 0.25 μM and a 90% effective concentration (EC₉₀) of 9.5 ± 3.3 μM. nih.gov Notably, no cytotoxicity was observed for this compound in four different cell lines at concentrations up to 100 μM. nih.gov There is no specific data available regarding the direct anti-HIV activity of this compound itself.

Pan-Flavivirus Activity (Dengue, Yellow Fever, Japanese Encephalitis, Zika)

A closely related compound, 7-deaza-7-fluoro-2′-C-methyladenosine (also referred to as DFA or DFMA), has demonstrated potent, broad-spectrum activity against a range of flaviviruses. nih.govnih.gov This pan-flavivirus activity has been documented in various in vitro studies.

The compound has shown inhibitory effects against the following flaviviruses:

Dengue Virus (DENV): EC₅₀ values ranging from 0.5 to 1.0 µM, depending on the serotype. nih.gov

Japanese Encephalitis Virus (JEV): An EC₅₀ of 0.9 µM. nih.gov

Zika Virus (ZIKV): An EC₅₀ of 3.7 µM. nih.gov In studies using primary mouse neuronal cells and human neural stem cells, this analog was shown to impair ZIKV replication and protect against virus-induced cell death. biosynth.com

Yellow Fever Virus (YFV): The compound exhibited potent sub-micromolar activity against both the YFV-17D vaccine strain (EC₅₀ = 0.9–5.5 µM) and a viscerotropic clinical isolate, DakH1279 (EC₅₀ = 2.4 µM). nih.govnih.gov

This broad activity suggests that the compound targets a conserved element in the replication cycle of these viruses, likely the RNA-dependent RNA polymerase (RdRp). nih.gov

Antiviral Activity of 7-deaza-7-fluoro-2′-C-methyladenosine Against Flaviviruses
VirusEC₅₀ (µM)Reference
Dengue Virus (DENV)0.5 - 1.0 nih.gov
Japanese Encephalitis Virus (JEV)0.9 nih.gov
Zika Virus (ZIKV)3.7 nih.gov
Yellow Fever Virus (YFV-17D)0.9 - 5.5 nih.gov
Yellow Fever Virus (YFV-DakH1279)2.4 nih.gov

Activity against other RNA Viruses (e.g., SARS-CoV-2)

The antiviral spectrum of the related compound 7-deaza-7-fluoro-2′-C-methyladenosine (DFMA) has been shown to extend to other RNA viruses, including coronaviruses. researchgate.netnih.gov In vitro studies demonstrated that DFMA effectively reduces the viral load of SARS-CoV-2. nih.gov The calculated Selectivity Index (SI) against SARS-CoV-2 was 6.2. nih.gov These findings suggest that this class of nucleoside analogs may have potential as broad-spectrum antiviral agents against various families of RNA viruses. researchgate.net

Anticancer / Antiproliferative Activity Assessments

Evaluation in Human Cancer Cell Lines (e.g., CCRF-CEM, HeLa)

While the primary focus of research has been on the antiviral properties of this compound and its analogs, their cytotoxic profiles have also been evaluated. The related compound 7-deaza-7-fluoro-2′-C-methyladenosine has been reported to exhibit low cellular cytotoxicity, with 50% cytotoxic concentration (CC₅₀) values generally above 100 µM to over 200 µM, in a cell line-dependent manner. nih.gov However, specific antiproliferative data for this compound against the human T-cell leukemia cell line CCRF-CEM and the human cervical cancer cell line HeLa are not available in the reviewed literature.

General Cytotoxicity of 7-deaza-7-fluoro-2′-C-methyladenosine
Cell LinesCC₅₀ (µM)Reference
Various (Cell line-dependent)>100 - >200 nih.gov

Effects on Tumor Cell Proliferation

For instance, certain phosphoramidate derivatives of FdU have displayed remarkable activity in cervical (HeLa), nasopharyngeal (KB), breast (MCF-7), liver (HepG2), and osteosarcoma (143B) cancer cells. nih.gov One particular derivative with an N-(2,2,2-trifluoroethyl) substituent was found to be more active than the parent compound, FdU, across all tested cancer cell lines. nih.gov This suggests that modifications to the nucleoside scaffold can significantly enhance antiproliferative efficacy.

Table 1: In Vitro Antiproliferative Activity of a 5-Fluoro-2'-deoxyuridine Phosphoramidate Derivative (10c) nih.gov

Cell Line Cancer Type IC₅₀ (µM)
HeLa Cervical Cancer 0.04 ± 0.01
KB Nasopharyngeal Cancer 0.03 ± 0.01
MCF-7 Breast Cancer 0.11 ± 0.02
HepG2 Liver Cancer 0.08 ± 0.01
143B Osteosarcoma 0.05 ± 0.01

DNA Damage Induction and Apoptosis in Cancer Cells

A primary mechanism by which many nucleoside analogs exert their anticancer effects is through the induction of DNA damage and subsequent apoptosis, or programmed cell death. These compounds can be incorporated into DNA during replication, leading to chain termination or dysfunctional DNA, which in turn activates cellular stress responses and apoptotic pathways.

While direct evidence for this compound is unavailable, the broader class of nucleoside analogs is well-documented to function through these mechanisms. The activation of DNA damage response pathways is a critical step in mediating the cytotoxic effects of these compounds.

Antiparasitic Activity Profiling

The 7-deazapurine nucleoside scaffold has been extensively investigated for its potential against a range of parasitic protozoa. These parasites often have different purine (B94841) salvage pathways compared to their mammalian hosts, making enzymes in these pathways attractive drug targets.

Human African Trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei, and Chagas disease, caused by Trypanosoma cruzi, are debilitating and often fatal diseases. Research into 7-deazapurine nucleosides has yielded promising candidates for the treatment of these infections.

A study on 3'-deoxy-3'-fluororibonucleosides derived from 7-deazaadenine demonstrated potent activity against Trypanosoma brucei brucei. The most active compounds in this series were the 7-bromo- and 7-iododerivatives, which exhibited double-digit nanomolar activity against both T. b. brucei and T. b. gambiense with no significant cytotoxicity to mammalian cells, highlighting their potential for further development. nih.gov

Table 2: In Vitro Activity of 7-Deazaadenine Nucleoside Derivatives against Trypanosoma brucei nih.gov

Compound Substituent at C7 T. b. brucei IC₅₀ (µM) T. b. gambiense IC₅₀ (µM)
7-bromo derivative Bromo 0.015 Not Reported

| 7-iodo derivative | Iodo | Not Reported | 0.048 |

Visceral leishmaniasis, caused by parasites such as Leishmania infantum, is a severe systemic disease. While specific data for this compound against L. infantum is not available, the general class of 7-deazapurine nucleosides has been explored for anti-leishmanial activity. The structural similarity to purines allows these compounds to potentially interfere with the parasite's purine metabolism.

Malaria, caused by Plasmodium species, remains a major global health challenge. The pyrrolo[2,3-d]pyrimidine core, which is characteristic of 7-deazapurines, has been identified as a promising scaffold for the development of antimalarial agents. researchgate.net While specific inhibitory concentrations for this compound against P. falciparum have not been reported in the reviewed literature, related compounds have shown activity, suggesting this is a viable area for further investigation.

Preclinical in vivo studies are crucial for validating the therapeutic potential of new drug candidates. While in vivo efficacy data for this compound in animal models of parasitic infections is not currently available, the promising in vitro activity of related 7-deazapurine nucleosides against trypanosomes warrants such investigations. The high potency and low cytotoxicity of some analogs suggest they could be effective and well-tolerated in animal models of trypanosomiasis.

Molecular Mechanisms of Action

Enzyme Inhibition and Modulation

As a nucleoside analog, 7-Fluoro-2'-deoxytubercidin and its derivatives are designed to interfere with the function of enzymes that process natural nucleosides.

Inhibition of Viral RNA-Dependent RNA Polymerases

Viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses and a primary target for antiviral nucleoside analogs. mdpi.com These analogs, after conversion to their triphosphate form within the cell, can act as substrates for RdRp, becoming incorporated into the growing viral RNA chain and causing termination. mdpi.com

While direct studies on this compound are limited, research on closely related compounds provides significant insights. For instance, 4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosine (CdFA), a derivative, has demonstrated potent activity against Hepatitis B Virus (HBV). nih.gov Similarly, other 7-deaza-7-fluoro analogs, such as 7-deaza-7-fluoro-2′-C-methyladenosine, have shown broad-spectrum activity against various coronaviruses and flaviviruses, including Zika and Yellow Fever virus. core.ac.uknih.gov Studies on the Crimean-Congo hemorrhagic fever virus have also shown that related 2'-deoxy-2'-fluoro-cytidine triphosphate analogs can be incorporated by the viral RdRp, leading to inhibition of RNA synthesis. plos.org Mechanistic studies on similar compounds suggest that after phosphorylation, the triphosphate metabolite acts as an efficient substrate for the viral RdRp, mimicking natural nucleotides like ATP or GTP to disrupt viral replication. scispace.com

Interaction with Purine (B94841) Nucleoside Phosphorylases (PNP)

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides. bibliotekanauki.plnih.gov The mechanism of this cleavage is understood to require protonation at the N-7 position of the purine ring. bibliotekanauki.pl

7-deazapurine nucleosides, including this compound, are characterized by the replacement of the N-7 atom with a carbon atom. This fundamental structural change makes them resistant to cleavage by PNP because the necessary N-7 protonation cannot occur. bibliotekanauki.pl Consequently, these compounds often act as competitive inhibitors of PNP. bibliotekanauki.plscispace.com While specific inhibition constants (Kᵢ) for this compound against PNP are not prominently documented in available literature, the established mechanism for the 7-deazapurine class suggests it functions as a non-cleavable, competitive inhibitor of the enzyme. bibliotekanauki.pl It is noteworthy that while wild-type human PNP does not effectively process adenosine-based prodrugs, mutant versions have been engineered to cleave related compounds like 2-fluoro-2'-deoxyadenosine, highlighting the specificity of this enzyme interaction. nih.gov

Effects on Adenosine (B11128) Kinase and Other Cellular Kinases

The biological activity of most nucleoside analogs is dependent on their intracellular phosphorylation to the corresponding monophosphate, diphosphate, and ultimately active triphosphate forms. This initial phosphorylation step is often carried out by cellular kinases, with adenosine kinase (AK) being particularly important for adenosine analogs. nih.govresearchgate.net

Pyrrolo[2,3-d]pyrimidine derivatives are widely studied as kinase inhibitors. mdpi.commdpi.comnih.gov The activation of related antitrypanosomal compounds, such as 3'-deoxytubercidin, has been shown to be dependent on adenosine kinase. nih.govresearchgate.net This suggests that for this compound to exert biological activity, such as antiviral effects, it must first serve as a substrate for a cellular kinase, likely adenosine kinase, to be converted into its active triphosphate form. While this activation pathway is presumed, specific kinetic data detailing the efficiency of this compound as either a substrate or an inhibitor of adenosine kinase and other cellular kinases are not detailed in the reviewed literature.

Allosteric Modulation of Enzyme Activity

Allosteric modulators bind to a site on an enzyme distinct from the active site (the orthosteric site), causing a conformational change that alters the enzyme's catalytic activity. wikipedia.org This can result in either an increase (positive modulation) or a decrease (negative modulation) in enzyme function. This mechanism offers a more nuanced regulation of biological processes compared to direct competitive inhibition. wikipedia.org

Currently, there is no available scientific literature that describes this compound acting as an allosteric modulator of enzyme activity. Its mechanism of action, based on its structure as a nucleoside analog, is primarily understood through its direct or competitive interactions with the active sites of enzymes involved in purine metabolism and nucleic acid synthesis.

Cellular Uptake, Phosphorylation, and Metabolism

For an extracellular compound like this compound to interact with intracellular enzymes, it must first cross the cell membrane. This process is typically mediated by specific transporter proteins.

Role of Nucleoside Transporters (P1, P2) in Cellular Entry

The cellular uptake of purine nucleoside analogs is often mediated by dedicated nucleoside transporters. In organisms like Trypanosoma brucei, the P1 and P2 nucleoside transporters are crucial for the import of these molecules and are determinants of drug sensitivity. researchgate.netugent.be

While direct transport data for this compound is scarce, extensive research on the very similar analog, 7-fluoro-3'-deoxytubercidin (referred to as analogue 7 in a key study), provides valuable insights into how the 7-fluoro modification influences transporter affinity. ugent.be Studies show that the introduction of a substituent at the C7 position of the deazapurine ring generally increases the affinity for the P1 transporter. researchgate.netugent.be Specifically, 7-fluoro-3'-deoxytubercidin was found to have a comparable binding affinity for the P1 transporter as its non-fluorinated counterpart but showed reduced binding to the P2 transporter. ugent.be This suggests an attenuation of P2-dependent uptake due to the fluoro-group, which may be relevant for overcoming certain types of drug resistance linked to the P2 transporter. ugent.be

The following table presents the inhibition constants (Kᵢ) for 7-fluoro-3'-deoxytubercidin against the T. brucei P1 and P2 transporters.

CompoundTransporterInhibition Constant (Kᵢ) in µMReference
7-Fluoro-3'-deoxytubercidinP175.6 ± 5.6 ugent.be
P21.10 ± 0.1 ugent.be

Intracellular Conversion to Active Nucleotide Triphosphates

As a nucleoside analog, this compound requires intracellular phosphorylation to its active triphosphate form to exert its biological effects. This bioactivation is a critical step, enabling the molecule to mimic endogenous nucleotides and participate in nucleic acid synthesis. The general pathway for related 7-deazapurine nucleosides involves sequential phosphorylation by cellular kinases. nih.gov This conversion is often a rate-limiting factor for the activity of nucleoside analogs.

Studies on similar 7-substituted 7-deazapurine compounds, such as 7-hetaryl-7-deazaadenosines and 7-alkynyl-2'-deoxytubercidin derivatives, have confirmed that they are activated within cells by phosphorylation to their corresponding triphosphates. nih.govacs.org For instance, active 7-deazapurine compounds have been shown to undergo this conversion, and their triphosphate metabolites have been detected intracellularly. acs.orgacs.orgresearchgate.net This process allows the analog to be recognized by polymerases. The triphosphate form of one related compound, however, showed only a weak inhibitory effect on human RNA polymerase II, suggesting that the primary mechanism of action may occur after its incorporation into nucleic acids rather than through simple enzymatic inhibition. acs.orgacs.org

Metabolic Stability and Biotransformation Pathways

The metabolic stability of a nucleoside analog is crucial for its therapeutic potential, determining its half-life and bioavailability. The substitution at the 7-position of the purine ring in this compound is a key structural feature that enhances its stability. The replacement of the N-7 atom with a carbon atom makes the N-glycosidic bond more resistant to enzymatic cleavage. nih.gov

Specifically, 7-deazapurine 2'-deoxyribofuranosides have demonstrated resistance to phosphorolysis by enzymes like E. coli purine nucleoside phosphorylase (PNP). bibliotekanauki.pl This resistance prevents the premature degradation of the nucleoside into its base and sugar components, a common inactivation pathway for many purine nucleosides. bibliotekanauki.pl Furthermore, studies on various 2'-C-methyl ribonucleoside analogs of 7-deazapurine, including a 5-fluoro derivative, have shown they possess improved enzymatic stability profiles compared to their natural adenosine counterparts. researchgate.net This enhanced stability ensures that a sufficient concentration of the analog can be achieved and maintained within the cell to undergo phosphorylation and subsequent incorporation into nucleic acids. Some of the most promising related analogues have been found to be metabolically stable in assays mimicking both phase I and phase II metabolism. ugent.be

Nucleic Acid Interactions and Consequences

Once converted to its active triphosphate form, this compound can be utilized by cellular polymerases as a substrate, leading to its incorporation into nascent DNA and RNA strands. This event triggers a cascade of significant molecular consequences.

Incorporation into DNA and RNA

The triphosphate of 7-deazapurine nucleoside analogs can be incorporated into both DNA and RNA by polymerases. nih.govacs.org Research on related compounds, such as 7-hetaryl-7-deazaadenosines, confirms their integration into both types of nucleic acids. nih.govresearchgate.net In vitro transcription experiments have demonstrated that triphosphate analogs of related fused 7-deazapurine nucleosides can be successfully incorporated into RNA by T7 RNA polymerase. acs.org Similarly, the triphosphates of naphtho-fused 7-deazapurine 2'-deoxyribonucleosides have been enzymatically incorporated into DNA oligonucleotides. acs.org This incorporation is a critical mechanistic step, as the presence of the foreign analog within the genetic material disrupts its normal function and structure.

Induction of DNA Damage and Chain Termination

The incorporation of 7-deazapurine nucleosides into the DNA strand is a form of DNA damage. nih.gov This chemical alteration can lead to the formation of DNA double-strand breaks and trigger apoptotic pathways in cells. acs.org

Furthermore, the modification at the 7-position can affect the interaction with DNA polymerases, potentially leading to chain termination. The analog 7-deaza-2'-deoxyadenosine triphosphate (c⁷dATP) is notably used in the Sanger chain-termination method of DNA sequencing. nih.gov Its use improves the quality of sequencing data by creating a more uniform frequency of chain termination events and reducing anomalies in electrophoretic mobility caused by DNA compressions. nih.gov This indicates that once incorporated, the analog can act as a terminator, halting further extension of the DNA strand by the polymerase. While many chain-terminating analogs work by lacking a 3'-OH group, the structural alteration in the base of 7-deazapurine analogs is sufficient to disrupt the polymerase's function, leading to termination. nih.govmdpi.com

Effects on Oligonucleotide Duplex Stability and Formation

The presence of this compound within a DNA or RNA strand significantly influences the stability of the resulting duplex. Hybridization experiments with 12-mer duplexes have shown that 7-halogenated nucleosides, including the fluoro-substituted analog, enhance the stability of both antiparallel and parallel DNA duplexes. oup.comnih.govsemanticscholar.org This stabilizing effect is in contrast to some other modifications, such as 2-fluorination, which can destabilize the duplex structure. oup.comnih.gov

The increased stability is reflected in the melting temperature (Tₘ) of the duplex, which is a measure of the energy required to separate the two strands. The table below, derived from studies on modified oligonucleotides, illustrates the impact of 7-substituted 2'-deoxytubercidin (B559651) on duplex stability when paired with thymidine (B127349) (dT).

Oligonucleotide DuplexModification (at position X)Melting Temperature (Tₘ) in °C
5'-d(GCT GAC GXC GTC)-3' 3'-d(CGA CTG CTG CAG)-5'2'-deoxyadenosine (dA) (unmodified)51.0
5'-d(GCT GAC GXC GTC)-3' 3'-d(CGA CTG CTG CAG)-5'2'-deoxytubercidin (7-deaza-dA)50.5
5'-d(GCT GAC GXC GTC)-3' 3'-d(CGA CTG CTG CAG)-5'7-Fluoro-2'-deoxytubercidin52.5
5'-d(GCT GAC GXC GTC)-3' 3'-d(CGA CTG CTG CAG)-5'7-Chloro-2'-deoxytubercidin53.5
5'-d(GCT GAC GXC GTC)-3' 3'-d(CGA CTG CTG CAG)-5'7-Bromo-2'-deoxytubercidin54.0

Data adapted from Seela et al. (2006). The melting temperatures were measured in a buffer containing 1 M NaCl, 100 mM MgCl₂, and 100 mM sodium cacodylate at pH 7.0.

The data clearly show that halogenation at the 7-position increases the thermal stability of the DNA duplex compared to the unmodified and the parent 2'-deoxytubercidin-containing duplexes.

Recognition by Nucleic Acid-Modifying Enzymes (e.g., EcoRI)

The structural alteration in this compound, specifically the replacement of nitrogen at position 7 with a carbon-fluorine group, interferes with its recognition by certain DNA-modifying enzymes. The restriction endonuclease EcoRI, which recognizes the specific palindromic sequence d(GAATTC), provides a clear example. khanacademy.orgneb.com The N-7 atom of adenine (B156593) is a critical contact point for the enzyme. nih.gov

Studies using oligonucleotides where one or both of the central adenine residues in the EcoRI recognition site were replaced by 2'-deoxytubercidin (the non-fluorinated parent compound) revealed a significant impact on enzyme activity.

Oligonucleotide SubstrateModification within EcoRI site d(GAATTC)Cleavage by EcoRI
d(GTAGAATTCTAC)None (unmodified)Complete cleavage
d(GTAGAATTCTAC)Single replacement of dA with 2'-deoxytubercidin (A)Decreased cleavage velocity, but specific cleavage retained
d(GTAGAATTCTAC)Twofold replacement of dA with 2'-deoxytubercidin (A*)Cleavage prevented

Data adapted from Seela & Kehne (1987). nih.gov

These findings demonstrate that the absence of the N-7 purine nitrogen acts as a negative determinant for EcoRI. nih.gov A single substitution is tolerated, albeit with reduced efficiency, but a twofold modification completely blocks the enzyme's action. This implies that both N-7 atoms within the recognition sequence serve as essential proton acceptor sites for the enzyme. nih.gov Therefore, DNA containing this compound at EcoRI sites would be resistant to cleavage by this enzyme.

Structure Activity Relationship Sar Studies of 7 Fluoro 2 Deoxytubercidin Analogues

Impact of Substituents at the 7-Position on Biological Activity

The 7-position of the 7-deazapurine core is a key site for chemical modification, as substituents at this position can modulate the electronic properties and steric profile of the nucleobase, thereby influencing its biological activity. researchgate.net

The introduction of different halogen atoms at the 7-position of 2'-deoxytubercidin (B559651) analogues has a pronounced effect on their biological activity. Studies on a series of 7-halogenated 3'-deoxy-7-deazapurine nucleoside analogues revealed that all halogenated compounds displayed potent in vitro antitrypanosomal activity. ugent.be The nature of the halogen (fluoro, chloro, bromo, iodo) has a discernible impact, with the iodide-substituted derivative being slightly less potent than the others in some cases. ugent.be For instance, in a series of 3'-deoxy-7-deazapurine nucleosides, the 7-bromo and 7-chloro analogues exhibited high potency against Trypanosoma brucei. ugent.be Similarly, 7-iodo-2'-deoxytubercidin has been identified as a potent compound against several tumor cell lines. acs.org In contrast, for A2B adenosine (B11128) receptor antagonists, halogenation at the 7-position led to a decrease in affinity that was dependent on the size of the halogen. nih.gov

The table below summarizes the antitrypanosomal activity of some 7-halogenated 3'-deoxytubercidin analogues. ugent.be

Compound7-SubstituentT. b. brucei pEC₅₀T. b. rhodesiense pEC₅₀MRC-5 pEC₅₀
Analogue 1 -Cl> 8.00-~5.5
Analogue 2 -Br> 8.00> 8.00~5.7
Analogue 3 -I7.80 ± 0.117.90 ± 0.09~5.8
Data sourced from SAR studies on 3'-deoxy-7-deazapurine nucleoside analogues. ugent.be

Beyond halogens, the introduction of alkynyl and hetaryl (heteroaromatic) groups at the 7-position has been extensively explored, leading to compounds with significant cytotoxic and antiviral activities. acs.orgacs.org A one-step synthesis using a Pd(0)/Cu(I)-catalyzed cross-coupling reaction with 7-iodo-2'-deoxytubercidin has enabled the creation of a series of 7-alkynyl-2'-deoxytubercidin derivatives. acs.org Some of these 7-alkynyl derivatives show significant activity against various tumor cell lines. acs.org For instance, 7-ethynyl-7-deazaadenine fluoroarabinonucleoside has demonstrated submicromolar antiproliferative activity. researchgate.net

Hetaryl substitutions at the 7-position have also yielded highly potent compounds. 7-Hetaryl-7-deazaadenosines, for example, are activated in cancer cells by phosphorylation and can be incorporated into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage, respectively. researchgate.netresearchgate.net Derivatives bearing small five-membered heterocycles have shown nanomolar cytostatic effects. acs.org The introduction of aromatic substituents at this position has been shown to confer potent antitrypanosomal activity while reducing cytotoxicity. uantwerpen.be

The table below presents the cytotoxic activity of selected 7-substituted 7-deazaadenosine analogues.

Compound7-SubstituentCell LineIC₅₀ (µM)
Analogue 4 EthynylCCRF-CEM< 1
Analogue 5 PhenylL12100.8
Analogue 6 2-ThienylHeLa0.03
Data compiled from studies on various 7-substituted 7-deazapurine nucleosides. researchgate.netacs.org

Role of Fluorination at Various Positions of the Nucleoside Scaffold

Fluorine, due to its small size and high electronegativity, can significantly alter the properties of a molecule, including its metabolic stability and binding affinity, without adding significant steric bulk. seela.net Consequently, the strategic placement of fluorine atoms on the nucleoside scaffold of 7-fluoro-2'-deoxytubercidin and its analogues is a key area of research.

Modification of the sugar moiety, particularly through the introduction of fluorine at the 2' or 3' positions, profoundly influences biological activity. The electronegativity of the 2'-substituent affects the conformation of the sugar ring, with more electronegative substituents like fluorine favoring the C3'-endo conformation, which is more similar to that found in RNA. google.com A 2'-fluoro chimeric oligonucleotide displayed the highest melting temperature (Tm) in a series, indicating stronger binding to its complement. google.com

In the context of 7-substituted-7-deazapurine nucleosides, 2'-deoxy-2'-fluoroarabinonucleosides have been synthesized and evaluated. researchgate.net While many sugar-modified derivatives, including 2'-fluoroarabino- and arabinonucleosides, were generally less active than the parent ribonucleosides, some still possessed micromolar cytotoxicity. researchgate.net For instance, 7-ethynyl-7-deazaadenine fluoroarabinonucleoside showed submicromolar antiproliferative activity. researchgate.net The introduction of a 3'-fluoro group has also been investigated, with 3'-deoxy-3'-fluororibonucleosides of 7-deazaadenine showing promising activity against Trypanosoma brucei. researchgate.net

The presence of a fluorine atom at the 7-position of the nucleobase is a defining feature of this compound. This substitution can lead to compounds with improved pharmacodynamic profiles. nih.gov While in some contexts, such as A2B adenosine receptor antagonists, halogenation at the 7-position can decrease affinity, in other cases, it is beneficial. nih.gov For instance, a 7-fluoro substituted analogue was an exception in a series where other substitutions at the 7-position led to a significant loss of antitrypanosomal activity. uantwerpen.be The 2'-C-methyl derivative of 7-fluorotubercidin is noted as a potent and selective inhibitor of HCV polymerase. seela.net The distinct electronic properties conferred by the fluorine atom compared to other halogens can be a critical determinant of biological activity. seela.net

Sugar Ring Modifications and Stereochemical Influences

Beyond fluorination, other modifications to the sugar ring and the stereochemistry of the nucleoside play a critical role in determining biological activity. The sugar moiety is crucial for the correct presentation of the nucleobase to its biological target and for the subsequent metabolic activation, such as phosphorylation.

Modifications at the 2'- and 3'-positions of the ribose moiety in 7-hetaryl-7-deazapurine ribonucleosides have been shown to lead to a decrease in cytotoxicity. researchgate.net However, some sugar-modified derivatives, such as 2'-C-methylribonucleosides, 2'-deoxy-2'-fluoroarabinonucleosides, and arabinonucleosides, have retained moderate micromolar cytostatic effects. researchgate.net The combination of structural elements from tubercidin (B1682034) (the 7-deazapurine nucleobase) and cordycepin (B1669437) (3'-deoxyadenosine) led to the discovery of a highly potent antitrypanosomal agent. uantwerpen.be

Stereochemistry is also a vital factor. The glycosylation of the nucleobase to the sugar must result in the correct anomer (typically the β-anomer) for biological activity. acs.org Furthermore, the stereochemistry at the sugar's chiral centers, such as the 2'-position, can have a profound impact. For example, in the case of 3'-deoxy-7-deazapurine nucleoside analogues, the arabino analogue (with an inverted stereocenter at the 2'-position compared to ribose) showed pronounced antitrypanosomal activity, while many other alterations to the 3'-deoxyribofuranosyl moiety did not. nih.gov

The table below illustrates the influence of sugar modifications on the antiproliferative activity of 7-deazaadenosine analogues.

CompoundSugar Moiety7-SubstituentCell LineIC₅₀ (µM)
Analogue 7 2'-Deoxyribose-IL12100.04
Analogue 8 Arabinose-IL1210> 10
Analogue 9 2'-Deoxy-2'-fluoroarabinose-EthynylHeLa< 1
Analogue 10 3'-Deoxyribose-BrT. b. bruceiPotent
Data compiled from various studies on sugar-modified 7-deazapurine nucleosides. researchgate.netacs.orgnih.gov

β-D versus α-D Configuration

The stereochemistry at the anomeric carbon (C1') of the furanose sugar is a critical determinant of the biological activity of nucleoside analogues. In the context of 7-deazapurine nucleosides, the β-D configuration is typically the biologically active form, mimicking the natural nucleosides found in DNA and RNA.

Glycosylation of 7-deazapurine bases with Hoffer's 2'-deoxyhalogenose often results in a mixture of anomers. researchgate.net For instance, the synthesis of 2'-deoxyribonucleosides of 7-deazapurine has been reported to yield an anomeric mixture of α-D and β-D forms. researchgate.net The separation of these anomers is crucial for biological evaluation.

Studies on 2',3'-dideoxy-2',3'-difluoro-D-arabinofuranosyl purine (B94841) nucleosides have also produced both α and β anomers. nih.gov The β-anomers are often identified by specific long-range coupling constants in their NMR spectra, such as the 5JH,F coupling between H-C(8) and the 2'-β-fluorine atom, which is absent in the α-anomers. nih.gov In one study, 9-(2′,3′-dideoxy-2′,3′-difluoro-β-d-arabinofuranosyl)adenine demonstrated potent activity against HIV-1, while its α-anomer was not reported to have the same efficacy. nih.gov This highlights the stereospecificity required for potent antiviral activity.

Similarly, during the synthesis of quinolino-fused 7-deazapurine 2'-deoxynucleosides, glycosylation reactions yielded a mixture of β and α anomers, with the β-anomer's stereochemistry confirmed by H,H-ROESY NMR experiments. acs.org The consistent finding across these studies is that the β-D configuration is essential for the desired biological activity, as it correctly orients the nucleobase for interaction with target enzymes.

2'-C-Methyl and 3'-Deoxy Modifications

Modifications to the sugar moiety at the 2' and 3' positions have been extensively explored to enhance the potency and metabolic stability of 7-deazapurine nucleosides.

The introduction of a 2'-C-methyl group has been a particularly fruitful strategy, especially in the development of inhibitors for viral RNA-dependent RNA polymerases (RdRp). For example, 4-amino-7-(2-C-methyl-β-d-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine and its 5-fluoro derivative have been identified as potent and non-cytotoxic inhibitors of Hepatitis C Virus (HCV) RNA replication. researchgate.net These 2'-C-methyl ribonucleosides often exhibit improved enzymatic stability compared to their counterparts lacking this modification. researchgate.net The metabolism of β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), a potent HCV inhibitor, leads to the formation of the 5'-triphosphate of its uridine (B1682114) congener, which is also a potent inhibitor of the HCV RdRp. nih.gov

Removal of the 3'-hydroxyl group to create 3'-deoxy analogues has also been shown to significantly boost the activity of 7-deazapurine nucleosides against various pathogens. nih.gov In studies targeting Trypanosoma brucei, the causative agent of human African trypanosomiasis, 3'-deoxytubercidin was identified as a lead compound. nih.gov Subsequent SAR studies revealed that while many alterations to the 3'-deoxyribofuranosyl moiety were detrimental, an arabino configuration at the 2' position was tolerated and showed pronounced antitrypanosomal activity. nih.govugent.be Interestingly, in the 7-deazapurine series, 3'-deoxygenation led to enhanced activity, a trend not observed in the corresponding N7-purine analogues, where it resulted in weaker activity. ugent.be

The combination of a 3'-fluoro substituent has also been investigated. The synthesis of 3'-deoxy-3'-fluororibofuranosyl and 3'-deoxy-3'-fluoroxylofuranosyl nucleosides of 7-deazaadenine and -hypoxanthine yielded several analogues with potent activity against Trypanosoma cruzi and T. brucei. nih.gov This indicates that a fluorine atom at the 3'-position is a promising modification for developing antiparasitic nucleosides. nih.gov

Table 1: Effect of Sugar Modifications on Biological Activity
Compound/ModificationTargetKey FindingReference
2'-C-Methyl-4-amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidineHepatitis C Virus (HCV)Potent and non-cytotoxic inhibitor of HCV RNA replication. researchgate.net
3'-DeoxytubercidinTrypanosoma bruceiLead compound with significant antitrypanosomal activity. nih.gov
3'-Deoxy-3'-fluoro-7-deazapurine nucleosidesTrypanosoma cruzi, T. bruceiPotent antiparasitic activity. nih.gov
β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)Hepatitis C Virus (HCV)Metabolized to a potent triphosphate inhibitor of HCV RdRp. nih.gov

Conformational Analysis of the Furanose Moiety

The three-dimensional conformation of the furanose ring is a key factor influencing the biological activity of nucleosides. The sugar pucker, which describes the out-of-plane atom in the five-membered ring, can adopt various conformations, most commonly C2'-endo (South) or C3'-endo (North). This conformation affects the relative orientation of the base and the phosphate (B84403) backbone.

The introduction of electronegative substituents at the 2'-position significantly influences the sugar pucker. For 2'-deoxy-2'-haloadenosines, the population of the C3'-endo form increases with the electronegativity of the 2'-substituent. google.com For example, the 2'-fluoro derivative shows a 65% population of the C3'-endo form, which is substantially higher than that of deoxyadenosine (B7792050) (19%). google.com This preference for a C3'-endo pucker in 2'-fluoro-substituted nucleosides is thought to stabilize the stacked conformation in an "A-form" duplex structure. google.com

In the case of 2'-deoxy-2'-fluoro-arabinofuranosylcytosine derivatives (in the arabino configuration, the 2'-substituent is "up"), the fluorine substituent results in an equilibrium mixture of approximately 50% C3'-endo and 50% C2'-endo conformers. nih.gov This conformational flexibility is different from that of 2'-deoxycytidine (B1670253) and other cytarabine (B982) (ara-C) derivatives. nih.gov

Conformational studies of 7-iodo-2'-deoxytubercidin have shown that its conformation is closely related to that of 2'-deoxytubercidin and 2'-deoxyadenosine, with the glycosidic torsion angle adopting an anti conformation in all cases. rsc.org This anti conformation is generally required for proper base pairing in a standard DNA duplex and for recognition by most DNA and RNA polymerases. A fixed syn-conformation, as induced by an 8-bromo substituent in the purine ring, was found to be detrimental to the antitrypanosomal activity of 3'-deoxy-7-deazapurine analogues. ugent.be

Table 2: Conformational Preferences of Furanose Moieties
ModificationDominant Conformation/FeatureImplicationReference
2'-Fluoro (ribo)C3'-endo (North)Stabilizes A-form duplex geometry. google.com
2'-Fluoro (arabino)~50:50 C3'-endo / C2'-endo mixtureDifferent conformational equilibrium compared to 2'-deoxycytidine. nih.gov
7-Iodo-2'-deoxytubercidinAnti glycosidic torsion angleSimilar to natural 2'-deoxyadenosine. rsc.org
8-Bromo (purine analogue)Syn glycosidic torsion angleDetrimental to antitrypanosomal activity. ugent.be

Heterobase Modifications Beyond the 7-Position

While the 7-position of the pyrrolo[2,3-d]pyrimidine ring is a key site for modification, alterations at other positions of the heterobase have also been explored to understand their impact on activity and selectivity.

The 2- and 6-positions of the 7-deazapurine scaffold are critical for hydrogen bonding interactions and are analogous to the positions on the Watson-Crick face of adenine (B156593) and guanine.

Modifications at the 2-position have been shown to influence duplex stability and biological activity. The introduction of a 2-fluoro substituent into 7-deaza-2'-deoxyadenosine residues was found to destabilize DNA duplex structures. researchgate.net In contrast, 2-amino derivatives of 7-deazapurine nucleosides are often well-tolerated and can enhance biological effects. oup.com For instance, 7-(2-deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamine is a key intermediate for further derivatization. oup.com

The 6-position, typically bearing an amino group in tubercidin analogues (mimicking adenosine), has also been a target for modification. In antitrypanosomal SAR studies, methylation of the 6-amino group or its replacement with a hydroxyl (keto tautomer), methoxy, or thiomethyl group was generally not tolerated. ugent.be However, in one series of 3'-deoxy-7-deazapurine analogues, the complete removal of any functionality at the 6-position (replacement with hydrogen) resulted in a highly potent compound. ugent.be This highlights that the requirements for the 6-position can be context-dependent.

The unique properties of the 7-deazapurine scaffold are often highlighted by comparing its derivatives to related purine, other deazapurine, and azapurine analogues. The replacement of N7 in the purine ring with a carbon atom to form the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core alters the electronic properties and hydrogen bonding potential of the heterocycle. oup.com

7-Deazapurine nucleosides are excellent structural mimics of natural purine nucleosides and are often readily accepted by cellular enzymes. oup.com However, the C7-H group provides a site for further functionalization not available in purines. Halogenation at this position, for example, can enhance DNA duplex stability. researchgate.net

Further modifications of the purine isostere, such as in 8-aza-7-deazapurines (pyrazolo[3,4-d]pyrimidines), have also been explored. These compounds, where C8 and N7 are interchanged relative to the purine scaffold, also exhibit a wide range of biological activities. mdpi.com However, the altered geometry can affect enzyme recognition. For example, the 7-trifluoromethyl C7-deazapurine analogue of a 3'-C-ethynyl nucleoside showed submicromolar antiproliferative activity, whereas its C8-aza-7-deaza isomer was completely inactive, possibly due to an unfavorable orientation of the base. nih.gov

Comparison with 1,7-dideazapurine (pyrrolo[2,3-b]pyridine) analogues, which lack the N1 nitrogen, revealed that this nitrogen is absolutely required for the antitrypanosomal activity of certain 3'-deoxy-7-deazapurine series. ugent.be This underscores the critical role of specific nitrogen atoms in the heterocyclic base for maintaining the interactions necessary for biological function.

Future Research Directions and Advanced Preclinical Investigations

Rational Design of Novel Analogues Based on SAR Insights

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, the core of 7-Fluoro-2'-deoxytubercidin, is recognized for its significant biological activities. researchgate.net Structure-Activity Relationship (SAR) studies are crucial for rationally designing novel analogues with improved potency and selectivity. The replacement of the N7 atom with a carbon atom in the purine (B94841) ring not only makes the five-membered ring more electron-rich but also allows for substitutions at the C7 position. researchgate.net These modifications can lead to enhanced base-pairing properties in DNA or RNA and improved binding to target enzymes. researchgate.net

Systematic SAR investigations of 7-deazapurine nucleosides have revealed key insights. For instance, in the context of antitrypanosomal agents, modifications at the C7 position of the 7-deazapurine base are well-tolerated. ugent.be The introduction of various substituents, such as halogens (bromo, iodo) or aryl groups, has led to compounds with potent activity. ugent.beacs.orgsci-hub.se Specifically, 7-halogenated derivatives often show strong biological effects. sci-hub.se A study on 3'-deoxy-7-deazaadenosine analogues revealed that changing the halogen at the C7 position resulted in compounds with highly potent in vitro activity against Trypanosoma brucei. ugent.be

Furthermore, combining structural features from different active nucleosides, such as the 3'-deoxyribose from cordycepin (B1669437) and the 7-deazapurine base from tubercidin (B1682034), has yielded highly potent hybrid compounds. ugent.benih.gov The resulting 3'-deoxytubercidin demonstrated curative activity in animal models of African trypanosomiasis. nih.gov

Conversely, SAR studies also indicate that some modifications can be detrimental to activity. For example, while C7 substitutions are generally favorable, modifications at other positions on the purine ring or significant alterations to the sugar moiety often lead to a decrease in cytotoxic activities. researchgate.netugent.be Research into fused deazapurine nucleosides, where an additional ring is fused to the deazapurine core, has shown that the bulkiness of the fused system can modulate selectivity between antiviral and cytotoxic effects. acs.orgnih.gov For instance, tetracyclic naphtho- and benzothieno-fused nucleosides were less cytotoxic but retained antiviral properties. acs.orgnih.gov

These SAR insights form the basis for the rational design of new analogues. Future efforts will likely focus on:

Systematic C7-Substitution: Exploring a wider range of aryl, hetaryl, and alkyl groups at the C7 position to optimize interactions with biological targets. researchgate.netnih.gov

Sugar Modifications: Investigating the impact of modifications at the 2' and 3' positions of the sugar ring, such as fluorination or the introduction of small substituents, which can influence metabolic stability and polymerase incorporation. sci-hub.sersc.org

Fused Systems: Designing novel tricyclic and tetracyclic fused systems to fine-tune the balance between efficacy and toxicity. acs.orgnih.govnih.govacs.org

Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores to create hybrid drugs with potentially synergistic or novel mechanisms of action.

Table 1: SAR Insights for 7-Deazapurine Nucleoside Analogues

Modification Site Observation Biological Activity Impact Reference(s)
C7 Position Tolerates a wide range of substituents (halogens, aryls, hetaryls). Can significantly enhance potency against various targets (e.g., trypanosomes, cancer cells). ugent.beacs.orgsci-hub.se
C6 Position Introduction of methoxy, methylsulfanyl, or methyl groups. Can retain high levels of cytotoxic activity in certain scaffolds. nih.gov
Sugar Moiety 3'-deoxy modification. Can dramatically increase potency against trypanosomes. ugent.benih.gov
Fused Rings Addition of thieno-, furo-, or pyrrolo- rings. Often results in strong cytostatic effects. acs.orgnih.gov

| Fused Rings | Larger fused systems (naphtho-, benzothieno-). | May decrease cytotoxicity while retaining antiviral activity. | acs.orgnih.gov |

Exploration of New Therapeutic Areas and Biological Targets

While initially investigated for specific activities, the unique chemical nature of this compound and its parent family, the 7-deazapurine nucleosides, suggests potential for broader therapeutic applications. The core scaffold is considered "privileged," appearing in molecules with diverse biological effects, including anticancer, antiviral, and antiparasitic properties. researchgate.netacs.orgnih.gov

Antiparasitic Potential: Kinetoplastid parasites, such as Trypanosoma and Leishmania, cannot synthesize purines de novo and are highly dependent on salvaging them from their host. acs.orguantwerpen.becore.ac.uk This makes their purine salvage pathway an excellent target for modified purine nucleosides. Numerous 7-deazapurine analogues have demonstrated potent activity against Trypanosoma cruzi (Chagas disease), Trypanosoma brucei (African sleeping sickness), and Trichomonas vaginalis. acs.orgnih.govuantwerpen.benih.gov The success of analogues like 3'-deoxytubercidin in animal models for late-stage sleeping sickness highlights the potential for this class of compounds in treating neglected tropical diseases. nih.gov Research indicates that these compounds are often taken up by parasite-specific nucleoside transporters (like the P1 and P2 transporters in T. brucei) and activated by parasite kinases, providing a degree of selectivity. ugent.benih.gov

Antiviral Activity: Modified nucleosides are a cornerstone of antiviral therapy, often acting as inhibitors of viral RNA-dependent RNA polymerases (RdRp) or as chain terminators during viral genome replication. acs.orgnih.govnih.govrsc.org 7-deazapurine ribonucleosides have shown activity against a range of RNA viruses, including Dengue virus, Zika virus, and coronaviruses. nih.govbiorxiv.org Their triphosphates can inhibit viral polymerases, sometimes by being incorporated into the growing RNA chain and halting further extension. nih.gov The increased bulkiness of fused deazapurine systems has been suggested as a strategy to create selectivity for antiviral over cytotoxic effects. acs.orgnih.gov A recent study on 7-Deaza-7-Fluoro-2'-C-Methyladenosine (DFMA) showed broad-spectrum efficacy against multiple coronaviruses, including SARS-CoV-2, in both cell cultures and mouse models. biorxiv.org

Anticancer Activity: Several 7-substituted 7-deazapurine ribonucleosides exhibit potent and selective cytotoxic effects against various cancer cell lines. acs.orgnih.gov The mechanism often involves intracellular phosphorylation to the corresponding triphosphate, which is then incorporated into DNA, leading to DNA damage and apoptosis. acs.orgnih.govnih.gov Some analogues, particularly those with 7-hetaryl substituents, are selectively activated in cancer cells. researchgate.net Furthermore, some deazapurine derivatives have been investigated as inhibitors of specific enzymes crucial for cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and adenosine (B11128) kinases. researchgate.netncl.ac.uk

Other Potential Targets: The 7-deazapurine scaffold has also been identified as a modulator of other biological targets. For example, specific 7-deaza-nucleosides were found to be potent activators of a cAMP-independent protein kinase A (PKA) in Trypanosoma, revealing a novel signaling pathway in these parasites. nih.gov This suggests that analogues of this compound could be explored as chemical probes or therapeutic agents targeting unique kinase structures or other orphan CNB domains in various organisms. nih.gov

Computational Studies and Molecular Modeling for Mechanism Elucidation

Computational methods, particularly molecular dynamics (MD) simulations and molecular docking, are invaluable tools for understanding the mechanism of action of compounds like this compound at an atomic level. nih.govnih.govmdpi.com These techniques can predict how the compound interacts with its biological targets, explain its selectivity, and guide the design of more effective analogues.

MD simulations allow researchers to observe the dynamic behavior of a biomolecule, such as an enzyme or receptor, over time. nih.govnih.gov By simulating the protein in the presence of a ligand like this compound, one can gain insights into the stability of the binding, the conformational changes induced in the protein, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. mdpi.com This approach has been used to study the stability of homology models of enzymes and to understand how terminal regions of a protein can influence substrate binding. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This is particularly useful for identifying potential binding sites and for understanding the SAR of a series of compounds. For example, docking studies were successfully used to correlate the binding of 7-deaza nucleosides to the regulatory subunit of Trypanosoma PKA with their potency as activators of the kinase. nih.gov A co-crystal structure of the protein with an analogue, 7-cyano-7-deazainosine, validated the docking predictions and elucidated the molecular basis for the selective activation by these nucleosides instead of cAMP. nih.gov

For this compound, these computational approaches can be applied to:

Target Identification: Docking the compound against a library of known protein structures (e.g., kinases, polymerases, transporters) to generate hypotheses about its biological targets.

Mechanism of Action: Simulating the interaction with a putative target, such as a viral RNA polymerase or a parasitic kinase, to understand how the fluorine atom and the 2'-deoxy configuration contribute to binding affinity and inhibitory activity.

Resistance Prediction: Modeling the interaction of the compound with mutated versions of the target protein to predict and understand potential mechanisms of drug resistance.

Rational Drug Design: Using the structural information from docking and MD studies to design new analogues with improved binding affinity or a modified interaction profile, for example, by designing molecules that can form additional hydrogen bonds or better fit into a hydrophobic pocket. mdpi.com

Development of In Vitro and In Vivo Models for Efficacy Evaluation

The preclinical evaluation of this compound and its analogues requires a robust pipeline of in vitro and in vivo models to assess efficacy and selectivity.

In Vitro Models: In vitro assays are the first step in evaluating biological activity. These typically involve cell-based or biochemical assays.

Cell-based Assays: For anticancer evaluation, a standard approach is to screen compounds against a panel of human cancer cell lines (like the NCI-60 panel) and compare the activity with that against non-malignant cell lines (e.g., human fibroblasts like MRC-5) to determine a selectivity index. ugent.beresearchgate.net For antiviral studies, host cells (e.g., A549, Huh7) are infected with the virus of interest, and the ability of the compound to reduce viral load or protect the cells is measured. biorxiv.orgscience.gov For antiparasitic testing, the compound's effect on the parasite is measured, often within a host cell culture to assess activity against intracellular forms, such as T. cruzi amastigotes in macrophages or fibroblasts. uantwerpen.bemdpi.com

Biochemical Assays: These assays test the compound's effect directly on a purified molecular target, such as an enzyme. For instance, the inhibitory effect of the triphosphate form of a nucleoside analogue can be tested against purified viral RNA-dependent RNA polymerases. nih.govresearchgate.net Similarly, kinase inhibition assays can directly measure the compound's effect on specific protein kinases. ncl.ac.uk

Transporter Assays: To understand the uptake mechanism, especially in parasites, cells expressing specific nucleoside transporters (e.g., TcrNT2 in T. cruzi) can be used to confirm if the compound is a substrate. nih.govmdpi.com

In Vivo Models: Promising candidates from in vitro studies are advanced to in vivo evaluation using animal models that mimic human diseases.

Antiparasitic Models: Mouse models of parasitic infections are well-established. For Chagas disease, mice are infected with T. cruzi, and the compound's efficacy is measured by the reduction in blood parasitemia and parasite load in tissues like the heart. acs.orgmdpi.comresearchgate.net For African trypanosomiasis, mouse models can assess the ability of a compound to clear parasites from the blood (acute stage) and the central nervous system (late-stage disease). nih.gov

Antiviral Models: For viral diseases, various mouse models are available. For coronaviruses, these include models using mouse-adapted strains like murine hepatitis virus (MHV) to represent mild or severe disease, as well as transgenic mice (e.g., K18-hACE2) that express the human receptor for SARS-CoV-2, allowing for direct infection with the human virus. biorxiv.org Efficacy is typically measured by a reduction in viral load in the lungs and other tissues, as well as mitigation of inflammatory responses. biorxiv.org

Anticancer Models: The efficacy of anticancer compounds is often evaluated using xenograft models, where human tumor cells are implanted into immunodeficient mice. The effect of the compound on tumor growth and animal survival is then monitored. Syngeneic mouse models, which use mouse tumor cells in immunocompetent mice, are also valuable for studying the interplay between the drug and the immune system. researchgate.net

The development and use of these models are essential to validate the therapeutic potential of this compound and its derivatives, providing critical data to justify progression towards clinical trials.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
7-Deaza-7-Fluoro-2'-C-Methyladenosine (DFMA)
7-cyano-7-deazainosine
Tubercidin
Cordycepin
3'-deoxytubercidin
Remdesivir
Molnupiravir
Sofosbuvir
Ganciclovir
Benznidazole
Nifurtimox

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Fluoro-2'-deoxytubercidin, and how do stereospecific glycosylation procedures influence its structural conformation?

  • Methodological Answer : The compound is synthesized via sodium salt glycosylation, where the sodium salt of a pyrrolo[2,3-d]pyrimidine derivative reacts with a chlorinated sugar intermediate (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose). Stereospecificity arises from Walden inversion at the C1 carbon during glycosylation, ensuring β-D-ribofuranosyl attachment. X-ray crystallography confirms the fluoro substituent’s impact on nucleoside conformation .
  • Key Data : Blocked intermediates (e.g., 8a, 8c) are deprotected via ammonolysis, yielding final products. Structural verification relies on NMR and X-ray analysis .

Q. How can researchers verify the identity and purity of this compound during synthesis?

  • Methodological Answer : Follow guidelines for new compound characterization:

  • Identity : Use 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and mass spectrometry to confirm molecular structure. X-ray diffraction resolves conformational details (e.g., fluorine’s spatial influence) .
  • Purity : HPLC with UV detection (≥95% purity) and elemental analysis validate synthetic yields. For known derivatives, compare spectral data to literature .

Q. What in vitro assays are commonly used to evaluate the antiviral or cytostatic activity of this compound?

  • Methodological Answer :

  • Antiviral Testing : Measure inhibition of viral replication (e.g., measles, HSV-2) in Vero cells using plaque reduction assays. Compare IC50_{50} values to controls like ribavirin .
  • Cytostatic Activity : Assess growth inhibition in leukemia cell lines (e.g., L1210, P388) via MTT assays. Note that this compound exhibits moderate activity but lower potency than 2-chloro-2'-deoxyadenosine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s metabolic stability and target selectivity?

  • Methodological Answer : Modify substituents at positions 2, 6, or 7 to alter pharmacokinetics. For example:

  • Phase I/II Metabolism : Use human liver microsomes (HLMs) with NADPH (phase I) or UGT enzymes (phase II) to track parent compound degradation (Fig. 4 in ).
  • Selectivity : Compare inhibitory effects across related enzymes (e.g., HCV polymerase vs. host kinases) using fluorescence-based assays .

Q. How should researchers resolve contradictions in microglial phagocytosis inhibition data between this compound and other inhibitors (e.g., trifluoperazine)?

  • Methodological Answer :

  • Mechanistic Analysis : Correlate phagocytosis efficiency (Ph index) with microglial morphology (e.g., intersection counts) in vivo. Deoxytubercidin reduces phagocytosis via altered morphology, while trifluoperazine acts through dopaminergic antagonism .
  • Statistical Validation : Use multiple regression to isolate variables (e.g., apoptosis rates, compound concentration). Replicate experiments in organotypic vs. in vivo models to confirm consistency .

Q. What experimental designs are critical for assessing this compound’s neuroinflammatory effects in adult hippocampal neurogenic niches?

  • Methodological Answer :

  • In Vivo Models : Use adult mouse hippocampi with microglial-specific fluorescent markers (e.g., CX3CR1GFP/+^{GFP/+}). Quantify phagocytosis of apoptotic cells via confocal microscopy .
  • Controls : Include vehicle-treated cohorts and positive controls (e.g., PSB-0739). Measure microglial complexity using Sholl analysis .

Q. How can conflicting data on this compound’s cytotoxicity be systematically addressed?

  • Methodological Answer :

  • Dose-Response Curves : Test cytotoxicity across cell lines (e.g., Vero, L1210) at varying concentrations (0.1–100 µM). Use ATP-based viability assays for high-throughput screening .
  • Meta-Analysis : Compare literature data using PRISMA guidelines. Discrepancies may arise from assay sensitivity (e.g., MTT vs. trypan blue exclusion) or cell-type-specific metabolism .

Methodological Frameworks

Q. What frameworks (e.g., FINER criteria) ensure rigor when formulating research questions about this compound?

  • Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria:

  • Novelty : Explore understudied targets (e.g., purinergic receptors in neuroinflammation).
  • Ethics : Adhere to institutional guidelines for animal studies (e.g., IACUC protocols) .

Q. How should secondary data from conflicting studies on this compound be analyzed?

  • Answer : Use thematic synthesis to categorize contradictions (e.g., antiviral vs. cytotoxic effects). Apply Bradford Hill criteria to assess causality in observed discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.